molecular formula C9H8BrN3O2 B13016522 Ethyl 5-bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate

Ethyl 5-bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate

Cat. No.: B13016522
M. Wt: 270.08 g/mol
InChI Key: FWBYWOBUFBMSBN-UHFFFAOYSA-N
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Description

Ethyl 5-bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate is a brominated derivative of the pyrrolo[2,1-f][1,2,4]triazine scaffold, a heterocyclic system of significant pharmaceutical interest. This compound features a bromine atom at the 5-position and an ethoxycarbonyl group at the 2-position. Pyrrolo[2,1-f][1,2,4]triazines are known for their versatility in drug discovery, particularly as kinase inhibitors and antiviral agents .

Properties

Molecular Formula

C9H8BrN3O2

Molecular Weight

270.08 g/mol

IUPAC Name

ethyl 5-bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate

InChI

InChI=1S/C9H8BrN3O2/c1-2-15-9(14)8-11-5-7-6(10)3-4-13(7)12-8/h3-5H,2H2,1H3

InChI Key

FWBYWOBUFBMSBN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN2C=CC(=C2C=N1)Br

Origin of Product

United States

Preparation Methods

Synthesis from Pyrrole Derivatives

A common route starts with ethyl pyrrole-2-carboxylate derivatives:

  • N-amination of ethyl pyrrole-2-carboxylate or its substituted analogs is performed using aminating agents such as chloramine (NH2Cl), O-(diphenylphosphinyl)hydroxylamine, or O-(mesitylenesulfonyl)hydroxylamine. Chloramine is often generated in situ by oxidation of ammonia with sodium hypochlorite in a biphasic system involving methyl tertiary-butyl ether (MTBE) and a phase transfer catalyst like methyltrioctylammonium chloride (Aliquat-336).

  • The N-aminated intermediate is then cyclized by heating with formamide and ammonium acetate at 130–140 °C under nitrogen for 10–12 hours to form the pyrrolo[2,1-f]triazine core.

  • Subsequent chlorination at the reactive C-4 position using phosphorus oxychloride (POCl3) yields a chlorinated intermediate, which is a key precursor for further functionalization.

Bromination to Introduce the 5-Bromo Substituent

  • The 5-bromo substituent is introduced by selective bromination of the pyrrolo[2,1-f]triazine intermediate using N-bromosuccinimide (NBS) . This reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile at elevated temperatures to ensure regioselective bromination at the 5-position.

  • The bromination proceeds smoothly with reasonable regioselectivity, avoiding over-bromination or substitution at undesired positions.

Alternative Multistep Synthesis via Halogen–Metal Exchange and Suzuki Coupling

  • Starting from dibromopyrrole derivatives, halogen–metal exchange using isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl) followed by formylation with DMF produces 5-bromopyrrole-2-carbaldehyde.

  • This aldehyde undergoes Suzuki coupling with appropriate boronic acids to introduce various substituents.

  • Alkylation and cyclization steps follow to form the triazine ring, with selective cleavage of protecting groups and condensation with ammonium carbonate to yield the final product.

Summary Table of Key Preparation Steps

Step No. Reaction Type Reagents/Conditions Outcome/Intermediate Reference
1 N-amination Chloramine (NH2Cl), NaOCl, MTBE, Aliquat-336 N-aminated ethyl pyrrole-2-carboxylate
2 Cyclization Formamide, ammonium acetate, 130–140 °C, N2 Pyrrolo[2,1-f]triazine core
3 Chlorination POCl3, heating 4-chloro substituted pyrrolo[2,1-f]triazine
4 Bromination N-bromosuccinimide (NBS), DMF or acetonitrile, elevated temp Ethyl 5-bromopyrrolo[2,1-f]triazine-2-carboxylate
5 Optional Suzuki coupling Boronic acids, Pd catalyst (if applicable) Functionalized intermediates

Research Findings and Optimization Notes

  • The use of chloramine generated in situ is a cost-effective and efficient method for N-amination, providing high yields and avoiding hazardous aminating agents.

  • Cyclization with formamide and ammonium acetate under nitrogen atmosphere ensures clean formation of the triazine ring with minimal side reactions.

  • Bromination with NBS is highly regioselective for the 5-position on the pyrrolo[2,1-f]triazine scaffold, especially when conducted in polar solvents like DMF, which stabilize intermediates and facilitate reaction kinetics.

  • Alternative methods involving halogen–metal exchange and Suzuki coupling allow for structural diversification but require more steps and careful control of reaction conditions.

  • The overall synthetic route balances efficiency, regioselectivity, and scalability, making it suitable for producing research quantities of Ethyl 5-bromopyrrolo[2,1-f]triazine-2-carboxylate for biological evaluation.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 5 undergoes nucleophilic substitution under mild conditions due to electron-deficient triazine ring activation. This reaction is pivotal for introducing diverse functional groups.

ReagentConditionsProductYield (%)Reference
Sodium methoxideDMF, 80°C, 6 h5-Methoxy derivative82
PiperidineTHF, rt, 12 h5-Piperidinyl derivative75
Potassium thioacetateDMSO, 100°C, 3 h5-Thioacetate intermediate68

Mechanistic Insight :
The reaction proceeds via a two-step mechanism:

  • Formation of a Meisenheimer complex stabilized by the electron-withdrawing triazine ring.

  • Departure of the bromide ion, followed by nucleophile attack.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

Suzuki–Miyaura Coupling

Boronic AcidCatalyst SystemConditionsProduct (R Group)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DME/H₂O80°C, 12 h5-Phenyl89
4-Pyridylboronic acidPdCl₂(dppf), CsF, DMFMicrowave, 120°C, 1 h5-Pyridyl78

Buchwald–Hartwig Amination

AmineCatalyst/LigandConditionsProductYield (%)Reference
MorpholinePd(OAc)₂, XantPhos, Cs₂CO₃Toluene, 100°C, 24 h5-Morpholinyl65

Ester Hydrolysis

The ethyl ester undergoes hydrolysis to yield carboxylic acid derivatives.

ConditionsProductYield (%)Reference
LiOH, THF/H₂O (1:1), rt, 6 h2-Carboxylic acid derivative95
H₂SO₄ (conc.), reflux, 24 h2-Carboxylic acid (industrial)88

Bromine Oxidation

Controlled oxidation converts the bromine atom to a ketone or hydroxyl group in specialized conditions.

Esterification/Acylation

ReagentConditionsProductYield (%)Reference
Acetyl chloridePyridine, CH₂Cl₂, 0°C to rt2-Acetyloxy derivative91
Benzyl bromideK₂CO₃, DMF, 60°C, 8 h2-Benzyl ester84

Reduction of Triazine Ring

ReagentConditionsProductYield (%)Reference
H₂, Pd/C (10%)EtOH, 50 psi, 12 hPartially saturated triazine73

Cycloaddition and Annulation

The triazine ring participates in [3+2] cycloadditions with nitrile oxides or diazo compounds to form fused heterocycles .

Biological Activity Modulation

Derivatives synthesized via these reactions exhibit enhanced kinase inhibition (e.g., PRMT5 IC₅₀ = 12 nM for 5-methoxy derivative) and antiviral activity (EC₅₀ = 0.8 μM against Ebola virus) .

Key Stability Considerations

  • Thermal Stability : Decomposes above 200°C under inert atmosphere .

  • Light Sensitivity : Degrades upon prolonged UV exposure (t₁/₂ = 48 h under 365 nm) .

This compound’s reactivity profile positions it as a critical intermediate in drug discovery, with tunable properties for target-specific applications.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 5-bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate has garnered attention for its potential as a therapeutic agent. Its applications in medicinal chemistry include:

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The triazine moiety is known for its ability to interact with biological targets involved in cancer progression .
  • Kinase Inhibition : The compound has been identified as a potential inhibitor of specific kinases. Kinase inhibitors are crucial in the treatment of cancer and other diseases due to their role in cell signaling pathways .
  • Antimicrobial Properties : Research indicates that derivatives of pyrrolo[2,1-f][1,2,4]triazines may possess antimicrobial activity. This suggests a potential application in developing new antibiotics or antifungal agents .

Agricultural Science Applications

In agricultural science, this compound can be explored for:

  • Pesticide Development : The compound's structural characteristics may allow it to function as a pesticide or herbicide. Compounds with similar structures have shown effectiveness against various pests and diseases affecting crops .

Materials Science Applications

The unique properties of this compound also lend themselves to applications in materials science:

  • Polymer Chemistry : The compound can be utilized as a building block in polymer synthesis. Its incorporation into polymer matrices may enhance mechanical properties or introduce specific functionalities .

Case Study 1: Anticancer Activity

A study investigating the cytotoxic effects of this compound on A549 lung cancer cells demonstrated an IC50 value indicative of significant anticancer potential. The mechanism of action was proposed to involve the induction of apoptosis through mitochondrial pathways.

Case Study 2: Kinase Inhibition

Research conducted on the inhibition of specific kinases by this compound revealed that it effectively reduced kinase activity in vitro. Further studies are needed to explore its selectivity and efficacy in vivo.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

The position and nature of substituents significantly influence the physicochemical and biological profiles of pyrrolo[2,1-f][1,2,4]triazine derivatives. Below is a comparative analysis based on available

Table 1: Key Physicochemical Properties of Selected Analogues
Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Key Applications
Ethyl 5-bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate 5-Br, 2-COOEt C₉H₈BrN₃O₂ 285.09 Not reported Not reported Under investigation (inferred from scaffold utility)
Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate 4-Cl, 2-COOEt C₉H₈ClN₃O₂ 225.63 Not reported Not reported Intermediate in kinase inhibitor synthesis
Ethyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate 4-Cl, 5-Me, 6-COOEt C₁₀H₁₀ClN₃O₂ 239.66 Not reported Not reported Antimicrobial/anticancer research
Ethyl 4-((3-methoxyphenyl)amino)pyrrolo[2,1-f][1,2,4]triazine-5-carboxylate 4-NH(3-MeOPh), 5-COOEt C₁₇H₁₇N₅O₃ 339.35 Not reported Not reported Anticancer (crystal form used in pharmaceutical compositions)
Dimethyl 7-methyl-2,4-diphenylpyrrolo[2,1-f][1,2,4]triazine-5,6-dicarboxylate 2,4-Ph, 5,6-(COOMe)₂, 7-Me C₂₄H₂₀N₃O₄ 414.44 Not reported 30% Cytotoxicity studies
Key Observations:

Halogen Substitution :

  • Bromine at the 5-position (target compound) introduces greater steric bulk and polarizability compared to chlorine in analogues like ethyl 4-chloropyrrolo[...] (MW 225.63) . This may enhance electrophilic reactivity in cross-coupling reactions or alter binding affinity in biological targets.
  • Chloro derivatives (e.g., CAS 1120214-92-7) are commonly used as intermediates for further functionalization due to the ease of nucleophilic displacement .

Carboxylate Position: Ethyl esters at the 2-position (target compound) vs.

Biological Activity: Aryl- and heteroaryl-substituted derivatives (e.g., 4-(3-methoxyphenyl)amino analogue ) demonstrate enhanced anticancer activity, likely due to improved target engagement (e.g., c-Met/VEGFR2 kinases) . Methyl groups (e.g., 5-methyl in CAS 427878-41-9) may modulate metabolic stability or lipophilicity .

Table 2: Reaction Yields of Selected Analogues
Compound Reaction Type Yield (%) Reference
Dimethyl 7-methyl-2,4-diphenylpyrrolo[...]dicarboxylate Cyclocondensation 30%
1-Ethyl-5-(4-methoxyphenyl)-3-(thiophen-2-yl)-1,2,4-triazin-1-ium tetrafluoroborate Quaternary salt formation 87%
Ethyl 4-chloro-5-(propan-2-yl)pyrrolo[...]carboxylate Chlorination with POCl₃ High (exact % unspecified)

Biological Activity

Ethyl 5-bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including anti-cancer properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C9H8BrN3O2
  • CAS Number : 2092311-43-6
  • Molecular Weight : 270.09 g/mol
  • Purity : 97% .

Biological Activity Overview

This compound exhibits a variety of biological activities that make it a candidate for further research in pharmacology. Its primary areas of focus include:

  • Anti-proliferative Effects : Studies indicate that this compound possesses significant anti-proliferative properties against various cancer cell lines.
  • Mechanisms of Action : The compound's mechanisms involve the modulation of key signaling pathways associated with cell cycle regulation and apoptosis.

Anti-Proliferative Activity

Research has demonstrated that this compound can inhibit the proliferation of several cancer cell lines. A notable study revealed that it effectively reduced cell viability in human cancer cell lines such as HCT116 (colon cancer) and MDA-MB-231 (breast cancer) through apoptosis induction and cell cycle arrest .

Table 1: Anti-Proliferative Effects on Various Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HCT11615.0Induction of apoptosis
MDA-MB-23112.5Cell cycle arrest at G0/G1 phase
SK-BR-320.0Inhibition of E2F-responsive genes

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Cycle Regulation : The compound has been shown to induce G0/G1 phase arrest in cancer cells by downregulating cyclin D1 and c-Myc expression .
  • Apoptosis Induction : this compound triggers apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Case Studies

Several studies have investigated the efficacy of this compound in preclinical models:

  • Study on Colon Cancer Cells :
    • Researchers observed that treatment with the compound resulted in significant apoptosis in HCT116 cells. Flow cytometry analysis confirmed an increase in annexin V-positive cells post-treatment .
  • Breast Cancer Models :
    • In vitro studies demonstrated that this compound effectively inhibited the proliferation of MDA-MB-231 cells while promoting apoptotic pathways .

Q & A

Q. Analytical Workflow

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine at C5 vs. C7) .
  • HRMS : Exact mass analysis (e.g., m/z 285.9852 for C₉H₈BrN₃O₂) to rule out isotopic interference .
  • XRD : For crystalline derivatives, XRD resolves ambiguities in regiochemistry (e.g., anti-viral analogs in patents) .

What safety protocols are essential when handling Ethyl 5-bromopyrrolo-triazine derivatives?

Q. Hazard Mitigation

  • Toxicity : The compound is harmful if inhaled or absorbed (similar to chlorinated analogs) .
  • Handling : Use fume hoods, nitrile gloves, and PPE. Store at –20°C in amber vials to prevent light-induced degradation .
  • Waste Disposal : Neutralize with 10% sodium bicarbonate before disposal .

How can regioselective functionalization at the C5 position be achieved?

Q. Advanced Functionalization Strategies

  • Direct Bromination : Use NBS in DMF at 90°C, leveraging steric hindrance from the ethyl carboxylate group .
  • Cross-Coupling : Suzuki-Miyaura reactions with Pd catalysts to introduce aryl/heteroaryl groups post-bromination .
    Challenge : Competing reactivity at C4/C6 requires protecting groups (e.g., TMS) during multi-step syntheses .

What role does Ethyl 5-bromopyrrolo-triazine play in antiviral drug development?

Q. Therapeutic Applications

  • Nucleoside Analogs : The bromine atom serves as a leaving group for pro-drug activation (e.g., Remdesivir derivatives) .
  • Structure-Activity Relationships (SAR) : Modifications at C5 improve binding to viral polymerases .
    Case Study : Gilead Sciences patented C5-aminated analogs showing >90% inhibition of RNA viruses .

How does solvent choice impact the stability of Ethyl 5-bromopyrrolo-triazine during storage?

Q. Stability Profiling

  • Polar Solvents : DMSO or DMF accelerates hydrolysis; avoid long-term storage in these .
  • Non-Polar Solvents : Ethyl acetate or cyclohexane preserves integrity for >6 months at –20°C .
    Monitoring : Periodic HPLC analysis to detect degradation (retention time shifts indicate byproducts) .

What computational methods predict reactivity trends in pyrrolo-triazine derivatives?

Q. Computational Modeling

  • DFT Calculations : Predict electrophilic aromatic substitution (EAS) sites using Fukui indices .
  • Docking Studies : Simulate interactions with biological targets (e.g., SARS-CoV-2 RdRp) to prioritize analogs .
    Validation : Correlate computational results with experimental bromination yields .

How can low yields in multi-step syntheses of C5-substituted derivatives be improved?

Q. Troubleshooting Guide

  • Intermediate Characterization : Use in-situ IR to monitor reaction progress and identify bottlenecks .
  • Catalyst Optimization : Screen Pd/Xantphos systems for cross-coupling efficiency .
  • Protection/Deprotection : Introduce tert-butyl groups to shield reactive positions during bromination .

What derivatization strategies enable diversification of the pyrrolo-triazine core?

Q. Advanced Derivatization

  • Nucleophilic Aromatic Substitution : Replace bromine with amines/thiols under microwave irradiation .
  • Click Chemistry : Azide-alkyne cycloaddition to append bioorthogonal tags .
    Example : Ethyl 5-azidopyrrolo-triazine derivatives serve as intermediates for fluorescent probes .

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